![molecular formula C12H15F2N3O B2960909 2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-84-2](/img/structure/B2960909.png)
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDFM, and it is a pyrazolopyridine derivative that has shown promising results in various studies.
Wirkmechanismus
BDFM exerts its effects by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a range of physiological and biochemical effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
BDFM has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are essential for cell division. It has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDFM in laboratory experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these proteins in various biological processes with a high degree of specificity. However, one limitation of using BDFM is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BDFM. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is the development of more selective and potent inhibitors of specific protein kinases, which could have significant implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the physiological and biochemical effects of BDFM in various biological systems.
Synthesemethoden
The synthesis of BDFM involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-one, which is then converted to 2-butyl-4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine. This intermediate is then reacted with difluoromethyl magnesium bromide to yield the final product, 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Wissenschaftliche Forschungsanwendungen
BDFM has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for investigating the role of specific proteins in biological systems. BDFM has been shown to selectively inhibit the activity of certain protein kinases, which are essential for many cellular processes.
Eigenschaften
IUPAC Name |
2-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIEHCYBWYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.